molecular formula C18H18N4O3 B2868530 2-(3-hydroxy-4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide CAS No. 879565-38-5

2-(3-hydroxy-4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide

Cat. No.: B2868530
CAS No.: 879565-38-5
M. Wt: 338.367
InChI Key: BTFOZCJRZWSPLH-UHFFFAOYSA-N
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Description

2-(3-hydroxy-4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide ( 879565-38-5) is a pyrazoline-derivative research chemical with the molecular formula C18H18N4O3 and a molecular weight of 338.36 g/mol . Pyrazoline scaffolds are nitrogen-containing heterocyclic compounds that are fundamental building blocks in both organic and medicinal chemistry, known for their diverse biological properties and wide range of pharmaceutical applications . Research into pyrazoline derivatives has shown that they possess a broad spectrum of potential pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer effects . The presence of the acetohydrazide functional group in its structure makes it a valuable precursor for the synthesis of more complex heterocyclic systems, such as thiosemicarbazides and hydrazones, which are frequently explored for developing new bioactive molecules . This compound is supplied for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers can leverage this chemical as a key intermediate in organic synthesis and for investigating structure-activity relationships in drug discovery projects.

Properties

IUPAC Name

2-[3-hydroxy-4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-11-17(12-5-3-2-4-6-12)18(22-21-11)14-8-7-13(9-15(14)23)25-10-16(24)20-19/h2-9,23H,10,19H2,1H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFOZCJRZWSPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=O)NN)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-hydroxy-4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a derivative of hydrazide and pyrazole, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H18N4O3\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_3

This structure features a hydrazide moiety linked to a pyrazole derivative, which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • U937 (monocytic leukemia)

The compound showed IC50 values comparable to established chemotherapeutics, indicating significant potency. For instance, in one study, the IC50 value against MCF-7 cells was reported to be around 15.63 µM , similar to that of Tamoxifen, a well-known breast cancer treatment .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, leading to decreased cell proliferation.
  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in tumor growth and survival pathways.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects . Studies indicated that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Study 1: Cytotoxicity Evaluation

A study conducted on various cancer cell lines evaluated the cytotoxicity of the compound using MTT assays. The findings indicated significant cytotoxicity with an IC50 range from 10 µM to 20 µM across different cell lines .

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanistic pathways activated by the compound. It was found to upregulate p53 expression and increase caspase-3 activity, which are critical markers for apoptosis .

Comparative Analysis

PropertyCompound NameIC50 Value (µM)Reference
Anticancer ActivityThis compound15.63
Anti-inflammatory ActivityThis compoundNot specified
Mechanism of ActionInduces apoptosis via p53 and caspase pathwaysN/A

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with the target molecule, differing in substituents and biological activities:

Compound Name Key Structural Differences Biological Activity Reference
N′-(2-Oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Replaces pyrazole with a 1,2,4-triazole ring; includes a thioether linkage and indole moiety. Cytotoxic against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines.
2-{[4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N′-[(E)-3-Pyridinylmethylene]Acetohydrazide Triazole core with sulfanyl and trimethoxyphenyl groups; pyridinylmethylene substituent. Potential anticancer activity inferred from structural analogs; enhanced lipophilicity.
(E)-N’-(2,4-Dihydroxybenzylidene)-2-(2-(Ethylthio)-1H-Benzo[d]Imidazol-1-yl)Acetohydrazide Benzimidazole core with ethylthio and dihydroxybenzylidene groups. α-Glucosidase inhibitor (IC₅₀ = 6.10 ± 0.5 µM).
2-[3-(Difluoromethyl)-5-Methyl-1H-Pyrazol-1-yl]-N′-[(Z)-{2-[3-(4-Methyl-1-Piperazinyl)Propoxy]Phenyl}Methylene]Acetohydrazide Difluoromethyl pyrazole with a piperazinyl-propoxy group. Likely targets neurological or antimicrobial pathways due to piperazine moiety.

Key Comparative Insights

Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound enhances metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., and ) . Methoxyphenyl vs.

Enzyme Inhibition Potential: Hydrazide derivatives with benzimidazole () or triazole-thiol () moieties exhibit enzyme inhibitory or cytotoxic activities, suggesting the target compound may share similar mechanisms .

Synthetic Flexibility :

  • The acetohydrazide group allows for diverse derivatization. For example, hydrazones formed with aromatic aldehydes () show tunable electronic properties based on substituents .

Physicochemical and Pharmacokinetic Comparison

Parameter Target Compound Compound Compound Compound
Molecular Weight (g/mol) 422.4 ~450 ~500 ~380
XLogP3 2.6 ~3.1 ~4.0 ~2.0
Hydrogen Bond Donors 4 3 3 4
Rotatable Bonds 6 8 7 5
  • The target compound’s moderate lipophilicity (XLogP3 = 2.6) balances membrane permeability and solubility, unlike the highly lipophilic analog (XLogP3 ~4.0), which may suffer from poor bioavailability .

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